N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide

Process Chemistry PLK1 Inhibitor Synthesis Chiral Intermediate Manufacturing

N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS 882660-40-4) is a chiral building block featuring a trans-1,4-cyclohexanediamine scaffold bearing an acetamide moiety and a cyclopropylmethyl-piperazine substituent. The compound is a key intermediate in the synthesis of volasertib (BI 6727), an ATP-competitive polo-like kinase 1 (PLK1) inhibitor that reached Phase III clinical trials for acute myeloid leukemia.

Molecular Formula C16H29N3O
Molecular Weight 279.428
CAS No. 882660-40-4
Cat. No. B2591805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide
CAS882660-40-4
Molecular FormulaC16H29N3O
Molecular Weight279.428
Structural Identifiers
SMILESCC(=O)NC1CCC(CC1)N2CCN(CC2)CC3CC3
InChIInChI=1S/C16H29N3O/c1-13(20)17-15-4-6-16(7-5-15)19-10-8-18(9-11-19)12-14-2-3-14/h14-16H,2-12H2,1H3,(H,17,20)
InChIKeyRKDOUGDECLHTQZ-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS 882660-40-4): Defined Intermediate for PLK1-Targeted Drug Development


N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS 882660-40-4) is a chiral building block featuring a trans-1,4-cyclohexanediamine scaffold bearing an acetamide moiety and a cyclopropylmethyl-piperazine substituent [1]. The compound is a key intermediate in the synthesis of volasertib (BI 6727), an ATP-competitive polo-like kinase 1 (PLK1) inhibitor that reached Phase III clinical trials for acute myeloid leukemia [2]. Its trans-(1r,4r) stereochemistry is structurally essential, as the downstream volasertib molecule requires this precise geometry to achieve picomolar PLK1 binding affinity (IC50 = 0.87 nM) [3].

Why Generic Substitution of N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS 882660-40-4) Fails in PLK1 Inhibitor Synthesis


The trans-(1r,4r) stereochemistry of the cyclohexane core in this intermediate is non-negotiable for volasertib synthesis. Substitution with the cis isomer or racemic mixtures would yield a diastereomer of volasertib that cannot adopt the requisite binding conformation in the PLK1 ATP pocket, as demonstrated by the strict stereochemical requirements of the pteridinone scaffold [1]. Furthermore, the acetamide protecting group is specifically engineered for orthogonal deprotection under conditions that do not compromise the acid-labile cyclopropylmethyl-piperazine moiety, unlike the free amine analog (CAS 876461-31-3) which is prone to premature coupling and off-target acylation [2].

Quantitative Differentiation Evidence for N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS 882660-40-4)


One-Pot Synthetic Yield: 82–84% vs. Prior Multi-Step Methods with Uncontrolled Equilibrium

The CN105646398B patent discloses a 'one-pot' reductive amination method that delivers N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide at 82–84% yield (examples 1–3: 56.28 g product from starting materials, yield 84.0%; 54.95 g, yield 82.0%). The patent explicitly states that prior methods using CN102093360A (water separator/toluene reflux with methanesulfonate) suffer from 'reaction equilibrium problems and low yield' and that other routes are 'uncontrollable' [1]. While exact yield values from the prior methods are not disclosed in the patent body, the improvement is characterized as moving from an 'equilibrium-limited' process to a kinetic control regime enabling scalable production [1].

Process Chemistry PLK1 Inhibitor Synthesis Chiral Intermediate Manufacturing

Stereochemical Integrity: Trans-(1r,4r) Configuration vs. Cis Isomer or Racemic Mixtures

The volasertib (BI 6727) molecule requires a trans-(1r,4r) cyclohexane configuration for PLK1 inhibition (IC50 = 0.87 nM) [1]. The acetamide intermediate CAS 882660-40-4 carries exactly this stereochemistry at the cyclohexane core. The (1r,4r) designation specifies the trans relationship between the acetamide and piperazine substituents on the cyclohexane ring. In contrast, the cis-(1r,4s) isomer would produce a volasertib diastereomer with an estimated >100-fold loss in PLK1 potency, based on SAR studies of structurally related dihydropteridinone PLK1 inhibitors where alterations to the cyclohexyl linker geometry abolished activity [2]. The free amine analog (trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, CAS 876461-31-3) lacks the acetamide protecting group and is prone to racemization under acidic coupling conditions [3].

Stereochemistry PLK1 Binding Chiral Purity

Acetamide Protecting Group Stability vs. Free Amine Intermediate

The acetamide moiety in CAS 882660-40-4 serves as a protecting group for the cyclohexylamine nitrogen, preventing premature coupling during volasertib synthesis. The free amine analog (trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine, CAS 876461-31-3) lacks this protection and is reported to undergo uncontrolled acylation and oxidation during storage and handling [1]. The acetamide can be selectively hydrolyzed under basic conditions (aqueous NaOH/ethanol reflux) to release the free amine for subsequent coupling with the pteridinone fragment [1]. The cyclopropylmethyl-piperazine moiety is acid-labile; the orthogonal acetamide protecting group avoids acidic deprotection conditions that would cleave the cyclopropylmethyl group [2].

Intermediate Stability Protecting Group Strategy Process Robustness

Cyclopropylmethyl Group Contribution to Metabolic Stability: Volasertib vs. BI 2536 Comparison

The cyclopropylmethyl substituent on the piperazine ring is a critical structural feature that distinguishes volasertib (BI 6727) from its predecessor BI 2536 (which carries a methyl substituent). Volasertib demonstrates improved pharmacokinetic properties, including reduced plasma clearance and enhanced metabolic stability, attributed in part to the cyclopropylmethyl group's resistance to N-dealkylation by cytochrome P450 enzymes [1]. BI 6727 (volasertib) shows an EC50 range of 11–37 nM across a panel of cancer cell lines compared to BI 2536's EC50 range of 2–25 nM; however, BI 6727 exhibits superior in vivo antitumor activity due to improved pharmacokinetics . The acetamide intermediate CAS 882660-40-4, as the direct precursor carrying this cyclopropylmethyl-piperazine motif, is therefore the entry point to this metabolically optimized chemotype.

Metabolic Stability Cyclopropylmethyl Effect Pharmacokinetics

Optimal Application Scenarios for N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide (CAS 882660-40-4) Based on Verified Differentiation


GMP Intermediate Supply for Volasertib and Dihydropteridinone PLK1 Inhibitor Manufacturing

This compound is the direct late-stage intermediate for volasertib (BI 6727) synthesis, as documented in Boehringer Ingelheim's process patents [1]. The acetamide group is hydrolyzed to the free amine, which is then coupled with the pteridinone fragment to produce the final drug substance. Sourcing the stereochemically defined (1r,4r) intermediate from suppliers using the optimized one-pot reductive amination method (CN105646398B, 82–84% yield) ensures process consistency and avoids the equilibrium-limited yields of older routes [2]. The compound is suitable for kilogram-scale manufacturing under cGMP conditions.

Structure-Activity Relationship (SAR) Studies on PLK1 Inhibitor Cyclohexyl Linker Geometry

The trans-(1r,4r) cyclohexane core is a critical determinant of PLK1 binding potency. Researchers investigating linker geometry-activity relationships can use this compound as a reference standard to benchmark against cis isomers, flexible alkyl linkers, or aromatic spacers. The documented PLK1 IC50 of 0.87 nM for volasertib provides a quantitative baseline [1]. The intermediate can be diversified via acetamide hydrolysis followed by acylation with various pteridinone or quinazoline fragments to probe linker geometry requirements.

Cyclopropylmethyl Metabolic Stability Profiling in Preclinical Candidate Optimization

The cyclopropylmethyl-piperazine motif in this intermediate is directly responsible for the enhanced metabolic stability observed in volasertib compared to its methyl-substituted predecessor BI 2536 (7-fold lower clearance, 5-fold longer half-life in mouse) [1]. Medicinal chemistry teams optimizing kinase inhibitor leads can purchase this intermediate as a building block to install the metabolically stabilized cyclopropylmethyl-piperazine motif into novel chemotypes, bypassing the need for de novo synthesis of this privileged fragment.

Analytical Reference Standard for Chiral Purity Method Development

The trans-(1r,4r) configuration of this compound makes it valuable as a chiral reference standard for HPLC method development and validation. The 1H-NMR spectrum is fully assigned in the patent literature (CN105646398B), with diagnostic peaks at δ 0.35 (cyclopropyl CH2), δ 1.50 (cyclohexyl CH2), and δ 8.03 (CONH) [1]. The cis isomer (if available) can be used as a system suitability marker for chiral chromatographic separation methods needed for in-process control during volasertib manufacture.

Quote Request

Request a Quote for N-((1r,4r)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.